![molecular formula C17H14FN3O3 B2915457 N-(5-(4-氟苄基)-1,3,4-恶二唑-2-基)-2-苯氧基乙酰胺 CAS No. 954598-70-0](/img/structure/B2915457.png)
N-(5-(4-氟苄基)-1,3,4-恶二唑-2-基)-2-苯氧基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound seems to be a complex organic molecule. It contains a fluorobenzyl group, an oxadiazol group, and a phenoxyacetamide group .
Synthesis Analysis
The synthesis of similar compounds often involves electrophilic aromatic substitution reactions . The fluorobenzyl group could potentially be introduced through a reaction with 4-Fluorobenzylamine .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques like 19F NMR . This technique can provide a wealth of molecular structure information as well as its associated chemical environment .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques . For example, 19F NMR can be used to evaluate fluoroorganic compounds .科学研究应用
受体亲和力和抗惊厥活性
类似于 N-(5-(4-氟苄基)-1,3,4-恶二唑-2-基)-2-苯氧基乙酰胺的化合物已被设计和合成,作为新型苯并二氮卓类类似物。其中一些化合物对 GABAA/苯并二氮卓类受体复合物表现出显着的结合亲和力,在戊四氮卓诱导的惊厥中显示出优于或与地西泮相当的提高癫痫阈值的功效 (Mashayekh 等人,2014 年)。这表明它们在开发新的抗惊厥疗法中的潜在应用。
杀虫活性
研究还探索了含苯氧基氟苯基的 1,3,4-恶二唑衍生物的合成,导致对某些农作物害虫具有低杀虫活性的化合物 (Mohan 等人,2004 年)。这些发现可以指导新型杀虫剂的开发。
放射化学和生物学研究
1,3,4-恶二唑衍生物已被标记为正电子发射氟-18,用于生物学研究,例如通过 PET 成像研究苯并二氮卓类受体配体的抗惊厥活性 (Jalilian 等人,2000 年)。这一应用展示了这些化合物促进神经影像技术和研究神经系统疾病的作用。
抗惊厥剂设计
进一步的研究集中在设计和合成新的 2-取代-5-[2-(2-卤代苄氧基)苯基]-1,3,4-恶二唑作为抗惊厥剂。引入特定的取代基导致了具有增强抗惊厥活性的化合物,这种活性通过苯并二氮卓类受体机制介导 (Zarghi 等人,2008 年)。这强调了它们在创造更有效的癫痫和癫痫发作疾病治疗方法中的潜力。
作用机制
Target of Action
Similar compounds have been found to interact withBeta-secretase 1 . This enzyme plays a crucial role in the production of beta-amyloid peptide in neural cells, a key process in the development of Alzheimer’s disease .
Mode of Action
It is likely that it interacts with its target enzyme to modulate its activity, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Given its potential interaction with beta-secretase 1, it may influence the amyloidogenic pathway in neural cells .
Pharmacokinetics
Similar compounds have been found to have a half-life of around 626 ± 40 minutes in human liver microsomes . This suggests that the compound may have a relatively short duration of action in the body.
Result of Action
Based on its potential interaction with beta-secretase 1, it may influence the production of beta-amyloid peptide in neural cells . This could potentially have implications for the treatment of neurodegenerative diseases such as Alzheimer’s.
安全和危害
未来方向
属性
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c18-13-8-6-12(7-9-13)10-16-20-21-17(24-16)19-15(22)11-23-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHXJEYIMMXVSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。